LY3295668

描述

LY3295668 是一种选择性 Aurora 激酶 A 抑制剂,Aurora 激酶 A 是一种蛋白激酶,在细胞分裂中起着至关重要的作用,通过调节有丝分裂纺锤体的形成和稳定性。 Aurora 激酶 A 的过度表达常与肿瘤发生相关,使其成为癌症治疗的诱人靶标 .

科学研究应用

LY3295668 在针对各种癌症的临床前和临床研究中显示出巨大潜力。 它已证明对多种癌细胞系的生长具有抑制效果,包括小细胞肺癌和乳腺癌细胞 . 该化合物还在异种移植和患者来源肿瘤模型中进行了评估,在这些模型中它显示出肿瘤生长停滞或消退 . 此外,正在研究 this compound 与标准治疗方案联合使用的潜力,以提高治疗效果 .

作用机制

LY3295668 通过选择性抑制 Aurora 激酶 A 发挥作用,导致有丝分裂纺锤体的形成和稳定性被破坏。 这种抑制导致有丝分裂阻滞,随后癌细胞凋亡 . 该化合物具有双重作用机制,包括 S 期 DNA 损伤和有丝分裂中的细胞周期阻滞 . 这些联合活性有助于癌细胞对 this compound 的敏感性 .

准备方法

LY3295668 的合成涉及多个步骤,包括关键中间体的制备和最终偶联反应。具体的合成路线和反应条件是专有的,未公开详细披露。 据了解,this compound 是通过一系列化学反应生产的,这些反应确保了对 Aurora 激酶 A 的高选择性和效力 .

化学反应分析

LY3295668 经历各种化学反应,主要集中在其与 Aurora 激酶 A 的相互作用。 该化合物被设计为抑制 Aurora 激酶 A 在 Thr288 的自磷酸化,导致癌细胞有丝分裂阻滞和凋亡 . 这些反应中常用的试剂和条件包括 ATP 竞争性抑制剂和基于细胞的测定,以评估激酶活性 . 这些反应形成的主要产物是 Aurora 激酶 A 的磷酸化和非磷酸化形式 .

相似化合物的比较

属性

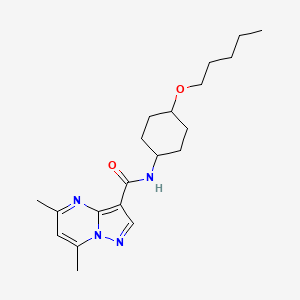

IUPAC Name |

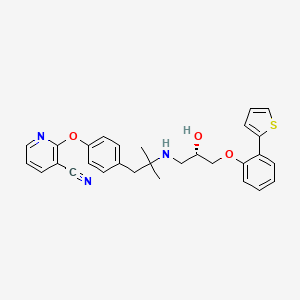

(2R,4R)-1-[(3-chloro-2-fluorophenyl)methyl]-4-[[3-fluoro-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridin-2-yl]methyl]-2-methylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26ClF2N5O2/c1-14-10-21(31-30-14)29-20-7-6-18(26)19(28-20)12-24(23(33)34)8-9-32(15(2)11-24)13-16-4-3-5-17(25)22(16)27/h3-7,10,15H,8-9,11-13H2,1-2H3,(H,33,34)(H2,28,29,30,31)/t15-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQQZZYYQTCPEAS-OYLFLEFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1CC2=C(C(=CC=C2)Cl)F)(CC3=C(C=CC(=N3)NC4=NNC(=C4)C)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@](CCN1CC2=C(C(=CC=C2)Cl)F)(CC3=C(C=CC(=N3)NC4=NNC(=C4)C)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26ClF2N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1919888-06-4 | |

| Record name | AK-01 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1919888064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AK-01 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WX8O5XV4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of LY3295668 and how does it exert its effects?

A1: this compound is a highly selective, reversible, ATP-competitive inhibitor of AURKA. [, , , ] It binds to the ATP-binding site of AURKA, preventing its phosphorylation and kinase activity. [, ] This inhibition disrupts critical mitotic processes like centrosome maturation, mitotic spindle formation, and spindle checkpoint activation, leading to mitotic arrest and apoptosis in cancer cells. [, , ]

Q2: How does this compound's selectivity for AURKA over AURKB influence its effects?

A2: this compound demonstrates over 1000-fold selectivity for AURKA over AURKB. [, , ] This selectivity is crucial as AURKB inhibition primarily induces polyploidy from cytokinesis failure, which can be epistatic to the mitotic arrest caused by AURKA inhibition. [] By selectively targeting AURKA, this compound promotes mitotic arrest and apoptosis without the undesirable effects of AURKB inhibition like aneuploidy. []

Q3: Beyond mitotic arrest, does this compound affect other cellular processes?

A3: Research suggests that this compound might induce DNA damage in S-phase prior to mitotic block. [] This DNA damage, particularly in MYC-driven tumors like neuroblastoma, could be linked to this compound's interference with AURKA's control of MYC-dependent transcription during S-phase. [] This dual mechanism of action, combining S-phase DNA damage and mitotic arrest, contributes to the compound's efficacy in preclinical models. []

Q4: How does this compound impact the tumor suppressor gene RB1?

A4: Studies have identified a synthetic lethal interaction between AURKA inhibition and loss-of-function mutations in the RB1 tumor suppressor gene. [] this compound exhibited strong cytotoxicity in RB1-deficient cancer cells, suggesting a therapeutic opportunity for RB1-deficient malignancies. [, ] Research suggests that a primed spindle assembly checkpoint (SAC) in RB1-deficient cells creates a unique dependency on AURKA for mitotic exit and survival, rendering them vulnerable to AURKA inhibition by this compound. []

Q5: What is the pharmacokinetic profile of this compound?

A5: this compound is orally bioavailable and exhibits rapid absorption, with peak concentrations achieved within 1-2 hours after administration. [] It follows a two-compartment pharmacokinetic model with a half-life of approximately 21 hours, reaching steady-state within 4-5 days of twice-daily dosing. []

Q6: Does this compound achieve therapeutically relevant concentrations in tumor tissues?

A6: Studies in patient-derived xenograft (PDX) models of glioblastoma demonstrate that this compound reaches pharmacologically relevant unbound concentrations in tumor tissues. [] The median unbound concentration in tumor tissue was found to be significantly higher than its biochemical IC50 for AURKA inhibition. []

Q7: How do this compound plasma concentrations relate to its target engagement and efficacy?

A7: Preclinical pharmacokinetic-pharmacodynamic (PK-PD) models have linked this compound plasma concentrations to its efficacy. [] In these models, sustained inhibition of AURKA phosphorylation (pAURKA) over an extended period was crucial for efficacy. [] The minimum plasma concentrations required for sustained pAURKA inhibition were determined and used to estimate efficacious dose ranges in humans. []

Q8: Has this compound demonstrated anti-tumor efficacy in preclinical models?

A8: this compound has shown promising anti-tumor activity in various preclinical models, including cell lines and xenograft models of small cell lung cancer, [] breast cancer, [, ] neuroblastoma, [] and glioblastoma. [] It effectively inhibits tumor growth and induces tumor regression, both as a single agent and in combination with standard-of-care therapies. [, , , , ]

Q9: Are there specific cancer types where this compound exhibits enhanced efficacy?

A9: Preclinical studies suggest enhanced sensitivity to this compound in tumors driven by MYCN amplification, such as neuroblastoma. [] Additionally, RB1-deficient cancers also exhibit increased susceptibility to this compound. []

Q10: What is the efficacy of this compound in combination therapies?

A10: this compound demonstrates synergistic effects when combined with radiotherapy in preclinical models of glioblastoma, leading to prolonged survival compared to either therapy alone. [] Furthermore, it shows promising synergistic activity with venetoclax (a BCL2 inhibitor) in MYCN-amplified neuroblastoma models, resulting in tumor regressions. [, ]

Q11: What is the current status of this compound in clinical trials?

A11: this compound has been evaluated in Phase I/II clinical trials in patients with advanced solid tumors, including neuroblastoma. [, ] These trials aimed to determine the maximum tolerated dose (MTD), safety profile, and preliminary efficacy of this compound as a single agent and in combination with other therapies. [, , , ]

Q12: What is the MTD of this compound established in clinical trials?

A12: Phase I clinical trials identified the MTD of this compound as 25 mg twice daily (BID). [] This dose was found to be well-tolerated in patients with locally advanced or metastatic solid tumors. []

Q13: Have any resistance mechanisms to this compound been identified?

A13: While specific resistance mechanisms to this compound are still under investigation, research suggests that alterations in AURKA itself or downstream signaling pathways could contribute to resistance. [, ] For instance, studies in hormone receptor-positive (HR+)/HER2- metastatic breast cancer suggest that amplification of AURKA, activating events in AKT1 and RAS, and biallelic RB1 disruption could potentially contribute to resistance to CDK4/6 inhibitors, a class of drugs that this compound has shown synergistic effects with. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

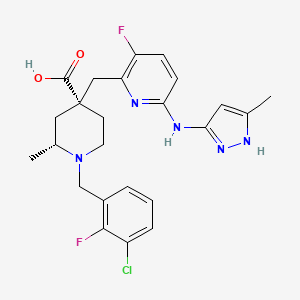

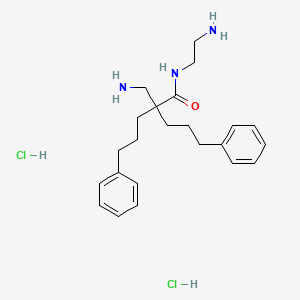

![[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-[(2S,4S)-2,4-dimethylazetidin-1-yl]methanone](/img/structure/B608663.png)

![4-[(3,3-Dimethyl-1-oxobutyl)amino]-3,5-difluoro-N-[3-[(phosphonooxy)methyl]-2(3H)-thiazolylidene]benzamide](/img/structure/B608669.png)